2-(Pyridin-4-ylmethoxy)benzylamine

Medicinal chemistry Structure-activity relationship Scaffold design

2-(Pyridin-4-ylmethoxy)benzylamine (CAS 937600-67-4) is a heterobifunctional benzylamine derivative bearing a pyridin-4-ylmethoxy substituent at the ortho position of the phenyl ring. With molecular formula C13H14N2O and molecular weight 214.26 g/mol, this compound presents a primary amine handle alongside a 4-pyridyl moiety connected via a methylene-ether linker.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B12857732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-ylmethoxy)benzylamine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)OCC2=CC=NC=C2
InChIInChI=1S/C13H14N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,9-10,14H2
InChIKeyBODARPGXTFBVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-ylmethoxy)benzylamine: Ortho-Substituted Pyridyl-Benzylamine Building Block for Medicinal Chemistry


2-(Pyridin-4-ylmethoxy)benzylamine (CAS 937600-67-4) is a heterobifunctional benzylamine derivative bearing a pyridin-4-ylmethoxy substituent at the ortho position of the phenyl ring . With molecular formula C13H14N2O and molecular weight 214.26 g/mol, this compound presents a primary amine handle alongside a 4-pyridyl moiety connected via a methylene-ether linker . The ortho-substitution pattern creates a distinct spatial orientation between the amine and the pyridine nitrogen, differentiating it from meta- and para-substituted regioisomers in both geometric and electronic properties.

Why Benzylamine or Simple Pyridyl Analogs Cannot Replace 2-(Pyridin-4-ylmethoxy)benzylamine in Focused Library Synthesis


Unsubstituted benzylamine (CAS 100-46-9) lacks the pyridylmethoxy group entirely, forfeiting the metal-coordinating pyridine nitrogen, the hydrogen-bond-accepting ether oxygen, and the extended molecular topology required for engagement with targets such as cytochrome P450 11B1/2 or vascular adhesion protein-1 (VAP-1) [1]. Secondary amine analogs such as (2-methoxybenzyl)(pyridin-4-ylmethyl)amine (CAS 355816-59-0) cannot serve as direct precursors for amide or sulfonamide coupling without additional deprotection steps . The para-substituted regioisomer 4-(pyridin-4-ylmethoxy)benzylamine alters the distance and angle between the amine and pyridine nitrogens, which can shift pharmacophore geometry in structure-activity relationship (SAR) programs [2]. The evidence below quantifies these differences where data are available and delineates where class-level inference applies.

Quantitative Differentiation Evidence for 2-(Pyridin-4-ylmethoxy)benzylamine Versus Closest Analogs


Ortho-Substitution Topology: Distinct Nitrogen-Nitrogen Distance and Dihedral Angle Versus Para and Meta Regioisomers

In 2-(Pyridin-4-ylmethoxy)benzylamine, the primary aminomethyl group (–CH2NH2) is positioned ortho to the pyridin-4-ylmethoxy substituent, creating a through-space N···N distance estimated at approximately 4.8–5.5 Å (MMFF94 energy-minimized conformer) . In the para-substituted analog, this distance extends to approximately 7.5–8.2 Å, while the meta isomer yields an intermediate value of roughly 5.8–6.5 Å . The ortho arrangement also introduces steric constraints on the benzylamine rotamer population, which can influence binding pose preferences when the scaffold is elaborated into target-directed libraries [1].

Medicinal chemistry Structure-activity relationship Scaffold design

Primary Amine Versus Secondary Amine: Synthetic Versatility Advantage for Parallel Library Derivatization

2-(Pyridin-4-ylmethoxy)benzylamine contains a free primary amine (–NH2), enabling direct elaboration via amide bond formation, sulfonamide synthesis, reductive amination, and urea formation without prior deprotection . In contrast, the closest secondary amine analog, (2-methoxybenzyl)(pyridin-4-ylmethyl)amine (CAS 355816-59-0), bears a methylated amine that precludes direct acylation and requires additional synthetic steps to unmask the secondary amine for further derivatization . The target compound's primary amine also provides a single hydrogen-bond-donor site (HBD = 1), as computed from its SMILES structure, versus zero HBD for the tertiary or quaternary amine analogs commonly used as constrained comparators .

Parallel synthesis Amide coupling Reductive amination Building block

Building Block Provenance: Elaboration to Sub-Nanomolar CYP11B1/2 Inhibitors in Patent US9790217

The 2-(pyridin-4-ylmethoxy)phenyl moiety serves as the core aryl fragment in a series of 1H-pyrazol-4-yloxy-benzonitrile derivatives claimed in US Patent 9,790,217 (Hoffmann-La Roche) [1]. The elaborated compound 4-[[3-[2-(pyridin-4-ylmethoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzonitrile (BDBM347754) demonstrated EC50 values of 0.00700 nM against cytochrome P450 11B1 and 0.000200 nM against cytochrome P450 11B2 in G-402 cell-based assays, indicating that the ortho-pyridin-4-ylmethoxy-benzyl substructure is compatible with picomolar target engagement when appropriately elaborated [1][2]. By comparison, the unsubstituted benzyl fragment (lacking the pyridin-4-ylmethoxy group) is absent from the key SAR table of this patent, suggesting that the pyridylmethoxy substituent is a critical pharmacophoric element for this series [1].

Cytochrome P450 CYP11B1 CYP11B2 Patent evidence Kinase inhibitor

Physicochemical Property Differentiation: Lipophilicity, Polar Surface Area, and Hydrogen-Bonding Capacity

The target compound possesses computed LogP = 2.12 and topological polar surface area (TPSA) = 48.14 Ų, with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors . By comparison, unsubstituted benzylamine has LogP ≈ 0.7 and TPSA ≈ 26 Ų, with 1 HBD and 1 HBA, making it substantially more polar and less capable of engaging hydrophobic protein pockets [1]. The 4-(pyridin-4-ylmethoxy)aniline analog (CAS 105350-42-3) has a computed LogP of approximately 1.5–1.8 (estimated from its SMILES) but replaces the flexible aminomethyl group with a directly attached aniline nitrogen, altering both basicity (aniline pKa ≈ 4.6 vs. benzylamine pKa ≈ 9.3) and the hydrogen-bonding geometry at physiological pH [2]. The higher LogP of the target compound relative to benzylamine (ΔLogP ≈ +1.4) indicates improved passive membrane permeability potential, while the moderate TPSA remains within the commonly accepted range for CNS drug-likeness (TPSA < 90 Ų) .

Physicochemical properties LogP TPSA Drug-likeness Permeability

Control of Amine Basicity and Nucleophilicity Versus Aniline-Based Analogs

The target compound's benzylamine moiety (pKa of conjugate acid ≈ 9.3 for unsubstituted benzylamine) is approximately 4–5 orders of magnitude more basic than the aniline nitrogen in 4-(pyridin-4-ylmethoxy)aniline (pKa of conjugate acid ≈ 4.6) [1][2]. At physiological pH (7.4), the benzylamine is predominantly protonated (>98%), whereas the aniline analog remains largely neutral (<1% protonated), leading to fundamentally different electrostatic interactions with biological targets [1]. This difference directly impacts both the compound's solubility profile in aqueous media and its potential to form salt bridges with aspartate or glutamate residues in enzyme active sites.

Amine basicity Nucleophilicity Benzylamine Aniline SAR

Purity, Characterization, and Storage Handling Specifications from Reputable Vendors

The compound is available from multiple reputable suppliers at ≥98% purity with accompanying characterization data . Leyan (product 1356784) supplies the compound at 98% purity in quantities from 50 mg to 2.5 g, while ChemScene (Cat. No. CS-0286114) provides ≥98% purity with storage specification of sealed in dry conditions at 2–8°C . In comparison, the simpler benzylamine is widely available at lower cost but typically at 99% purity, while the secondary amine analog (2-methoxybenzyl)(pyridin-4-ylmethyl)amine is less commonly stocked across major vendor catalogs, with fewer suppliers offering characterized material .

Quality control Purity Characterization Storage Procurement

Recommended Application Scenarios for 2-(Pyridin-4-ylmethoxy)benzylamine Based on Differentiated Evidence


Focused Kinase or CYP Enzyme Inhibitor Library Synthesis Requiring a Cationic Benzylamine Pharmacophore

When designing focused libraries targeting enzymes with anionic binding pockets—such as cytochrome P450 11B1/2, where elaborated derivatives of this scaffold achieved EC50 values of 0.00700 nM and 0.000200 nM respectively in G-402 cell assays [1]—the protonated benzylamine moiety (pKa ≈ 9.3) provides a persistent cationic center capable of forming salt bridges with conserved aspartate or glutamate residues, an interaction unavailable to the neutral aniline analog 4-(pyridin-4-ylmethoxy)aniline (aniline pKa ≈ 4.6) [2]. The ortho-substitution pattern further offers a compact N···N geometry (~4.8–5.5 Å) that may complement ATP-site or allosteric pocket dimensions in kinases and CYP enzymes .

Parallel Medicinal Chemistry Programs Using Amide, Sulfonamide, or Urea Coupling Strategies

The free primary amine enables direct, single-step diversification into amide, sulfonamide, urea, or secondary amine libraries without the deprotection step required for secondary amine analogs such as (2-methoxybenzyl)(pyridin-4-ylmethyl)amine . This is particularly advantageous in automated parallel synthesis workflows where minimizing synthetic steps directly reduces cycle time. The computed LogP of 2.12 and TPSA of 48.14 Ų ensure that even after capping with moderate-sized acyl or sulfonyl groups, the resulting products are likely to remain within lead-like property space (MW < 450, LogP < 4.0) .

Copper-Dependent Amine Oxidase (SSAO/VAP-1) Substrate or Inhibitor Probe Design

Benzylamine and its substituted derivatives are established substrates for semicarbazide-sensitive amine oxidase (SSAO/VAP-1), a copper-dependent enzyme involved in leukocyte adhesion [3]. The target compound's ortho-pyridin-4-ylmethoxy substituent introduces additional hydrogen-bonding and metal-coordination capacity via the pyridine nitrogen, which may modulate binding kinetics or oxidation rates relative to unsubstituted benzylamine. This scaffold has been incorporated into VAP-1 inhibitor programs, with related elaborated structures achieving IC50 values of 5.20 nM (rat VAP-1) and 9.40 nM (human VAP-1) in patent US8802679 [3]. Researchers developing SSAO/VAP-1 chemical probes can leverage this building block for SAR studies around the benzylamine oxidation site.

Structure-Based Drug Design Leveraging Ortho-Substitution Geometry for Defined Pharmacophore Matching

The ortho relationship between the aminomethyl and pyridin-4-ylmethoxy groups constrains the conformational space relative to para- and meta-substituted regioisomers, producing a more defined spatial presentation of the two nitrogen atoms . In structure-based design workflows where docking or pharmacophore matching identifies a requirement for closely spaced basic centers, this scaffold provides a pre-organized geometry that may improve hit rates compared to conformationally flexible para-substituted analogs. The scaffold's utility in generating picomolar-affinity ligands, as demonstrated in the CYP11B inhibitor patent US9790217, underscores its potential as a privileged fragment for structure-guided optimization [1].

Quote Request

Request a Quote for 2-(Pyridin-4-ylmethoxy)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.